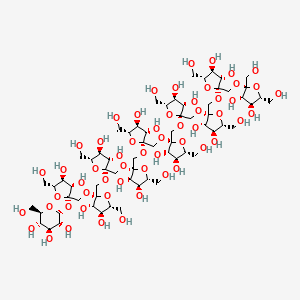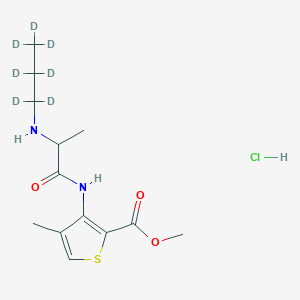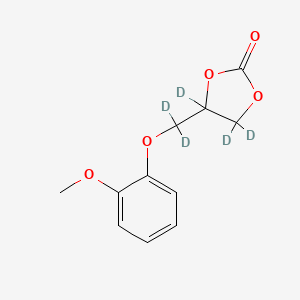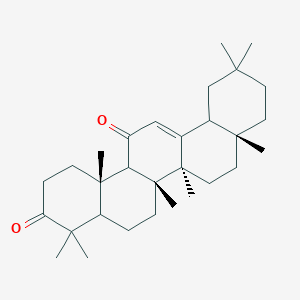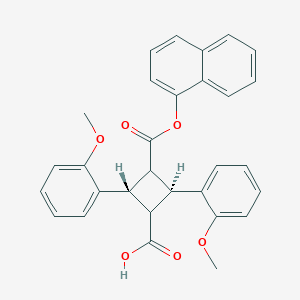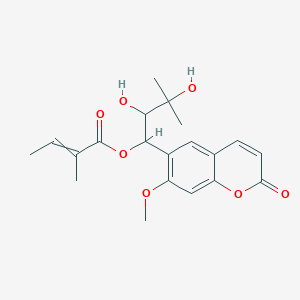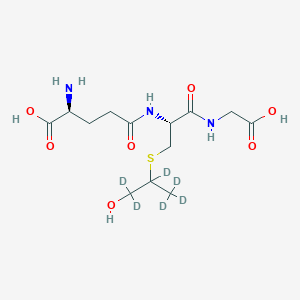
S-(1-Methyl-2-hydroxyethyl)glutathione-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Methyl-2-hydroxyethyl)glutathione-d6: is a deuterated derivative of S-(1-Methyl-2-hydroxyethyl)glutathione. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C13H17D6N3O7S, and it has a molecular weight of 371.44 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for S-(1-Methyl-2-hydroxyethyl)glutathione-d6 are also not well-documented. Typically, such compounds are produced in specialized laboratories with the capability to handle isotopic labeling and purification processes. The production would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is primarily used in proteomics research. Its applications include:
Chemistry: Used as a standard or reference compound in mass spectrometry to study the behavior of glutathione derivatives.
Biology: Employed in studies of cellular redox states and oxidative stress.
Medicine: Investigated for its potential role in detoxification processes and as a biomarker for certain diseases.
Industry: Utilized in the development of pharmaceuticals and other biochemical products.
Wirkmechanismus
The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione-d6 involves its interaction with cellular thiol groups. It can act as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include glutathione-dependent enzymes and redox signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1-Methyl-2-hydroxyethyl)glutathione: The non-deuterated parent compound.
Glutathione: A tripeptide involved in cellular detoxification.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Uniqueness
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, providing valuable insights into metabolic pathways and reaction mechanisms.
Eigenschaften
Molekularformel |
C13H23N3O7S |
|---|---|
Molekulargewicht |
371.44 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
InChI-Schlüssel |
QFCICQXODPSLQK-DWEFYRJXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
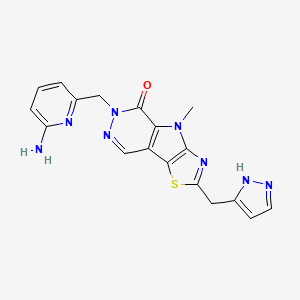
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
